1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Descripción

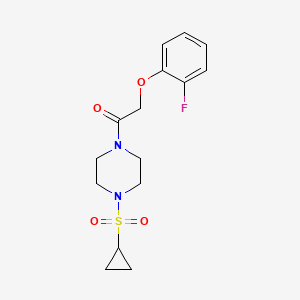

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound featuring a piperazine core substituted at the 4-position with a cyclopropylsulfonyl group and an ethanone moiety linked to a 2-fluorophenoxy substituent. This structure combines a sulfonamide-like sulfonyl group with a fluorinated aromatic ether, which may influence its physicochemical properties (e.g., solubility, metabolic stability) and biological activity.

Propiedades

IUPAC Name |

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(2-fluorophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O4S/c16-13-3-1-2-4-14(13)22-11-15(19)17-7-9-18(10-8-17)23(20,21)12-5-6-12/h1-4,12H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDWNLSKGLRYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:

Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with appropriate alkylating agents.

Introduction of the cyclopropylsulfonyl group: This step involves the sulfonylation of the piperazine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the fluorophenoxyethanone moiety: This can be done by reacting the intermediate with 2-fluorophenoxyacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving piperazine derivatives.

Medicine: Potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone would depend on its specific biological target. Generally, such compounds may act by:

Inhibiting enzymes: Binding to the active site of an enzyme and preventing substrate access.

Modulating receptors: Interacting with receptor sites to either activate or inhibit their function.

Comparación Con Compuestos Similares

Substituent Variations on the Sulfonyl Group

- Target Compound : Cyclopropylsulfonyl group at the piperazine 4-position.

- Analogues: 7n (): 4-Methoxyphenylsulfonyl group. Exhibited antiproliferative activity (melting point: 161–163°C; ESI-HRMS: 520.10640). 7o (): 4-Trifluoromethylphenylsulfonyl group. Higher molecular weight (558.08339) compared to 7n, suggesting increased lipophilicity. 3f (): 4-Iodophenylsulfonyl group. Demonstrated 5-HT6 receptor antagonism, highlighting the role of bulky sulfonyl groups in CNS targeting. : 4-Fluorophenylsulfonyl group. Bromophenoxy substitution in the ethanone moiety may enhance halogen bonding interactions.

Ethanone-Linked Substituents

- Target Compound: 2-Fluorophenoxy group.

- Analogues: : Biphenyl-arylpiperazine ethanones. Compounds with 2-methoxyphenyl or 2,3-dichlorophenyl groups showed antipsychotic activity with reduced catalepsy, suggesting ortho-substituents modulate dopamine/serotonin receptor selectivity. : Pyridine-based ethanones (e.g., UDO) displayed anti-Trypanosoma cruzi activity via CYP51 inhibition, indicating fluorinated aromatic groups may enhance parasitic target engagement. : 4-Bromophenoxy group. Bromine’s electronegativity and size could influence binding kinetics compared to fluorine.

Key Insight: The 2-fluorophenoxy group in the target compound may optimize electronic effects (e.g., electron-withdrawing) and steric positioning for receptor interactions, similar to ortho-substituted antipsychotic analogues .

Table 1: Activity Profiles of Selected Analogues

Interpretation : While the target compound’s activity remains uncharacterized, its structural features align with analogues targeting CNS receptors (via piperazine/sulfonyl groups) or parasitic enzymes (via fluorinated aromatics). The cyclopropyl group may reduce oxidative metabolism compared to aryl sulfonyl analogues .

Actividad Biológica

The compound 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a piperazine derivative that has garnered attention for its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This indicates the presence of a cyclopropyl sulfonyl group, a piperazine moiety, and a fluorophenoxy group, which are critical for its biological activity.

This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound's ability to selectively inhibit specific CDKs makes it a candidate for cancer therapy.

Antitumor Effects

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that it effectively inhibits the proliferation of various cancer cell lines. The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.5 | |

| MCF-7 (Breast Cancer) | 0.8 | |

| HeLa (Cervical Cancer) | 0.6 |

Mechanisms of Cytotoxicity

The cytotoxic effects are attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, preventing further proliferation.

- Inhibition of Angiogenesis : By disrupting signaling pathways involved in blood vessel formation, it may limit tumor growth.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on A549 Cell Line : A study conducted on A549 lung cancer cells reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.

- MCF-7 Breast Cancer Model : In another study using MCF-7 cells, the compound was shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax, further supporting its role as an effective anticancer agent.

- HeLa Cells Investigation : Research on HeLa cells indicated that the compound's mechanism involved the activation of caspase pathways, confirming its potential as a therapeutic agent against cervical cancer.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, detailed toxicological assessments are ongoing to determine its safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.